molecular formula C8H4ClN3 B3366115 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 131773-48-3

2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B3366115
CAS No.: 131773-48-3
M. Wt: 177.59 g/mol
InChI Key: RJVNGCCLBNOBSJ-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Modern Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its presence in a multitude of biologically active compounds and marketed drugs. mdpi.com The unique electronic and structural properties of this fused bicyclic system allow it to interact with a wide range of biological targets.

The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives are extensive, as highlighted in the table below.

Biological ActivityExamples of Investigated Therapeutic Areas
AnticancerInhibition of various cancer cell lines, targeting specific kinases. rsc.org
AntimicrobialActivity against bacteria, fungi, and protozoa. nih.gov
AntiviralInhibition of viral replication. mdpi.com
Anti-inflammatoryModulation of inflammatory pathways. nih.gov
AnxiolyticDevelopment of drugs for anxiety disorders. nih.gov

The versatility of the imidazo[1,2-a]pyridine core has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of compounds for drug discovery. researchgate.netacs.orgorganic-chemistry.orgresearchgate.netnih.gov

Historical Context and Emerging Research Trajectories of Halogenated Imidazo[1,2-a]pyridines

The introduction of halogen atoms into the imidazo[1,2-a]pyridine scaffold has been a long-standing strategy to modulate the physicochemical and biological properties of these molecules. Historically, the synthesis of halogenated derivatives often involved multi-step processes. However, recent advancements have focused on more direct and efficient methods.

A significant development has been the advent of transition-metal-free regioselective C-H halogenation reactions. nih.govrsc.org These methods offer a more atom-economical and environmentally friendly approach to synthesizing 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines. The use of inexpensive and readily available halogen sources like sodium chlorite (B76162) or bromite (B1237846) represents a notable progression in this area. nih.govrsc.org

Emerging research is focused on the further functionalization of these halogenated scaffolds. The halogen atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. nih.govrsc.org This opens up possibilities for creating novel compounds with tailored properties for various applications, including materials science and medicinal chemistry. mdpi.com

Overview of Academic and Research Pursuits Involving 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Research involving this compound and its close analogs highlights its utility as a key synthetic intermediate. The presence of both a chloro and a carbonitrile group provides two distinct points for chemical modification.

A notable area of investigation is the use of related compounds, such as 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, in the synthesis of new Schiff bases. These derivatives have been explored for their potential anticancer and antimicrobial activities, with molecular docking studies suggesting interactions with various cancer and microbial target proteins.

Furthermore, the 2-chloroimidazo[1,2-a]pyridine (B1597247) core is a precursor for other functionalized molecules. For instance, 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) is a crucial intermediate in the synthesis of the herbicide imazosulfuron (B37595). researchgate.net This demonstrates the compound's relevance beyond medicinal chemistry and into the field of agrochemicals.

The carbonitrile group itself is a valuable functional group in organic synthesis and can participate in various chemical transformations. Studies on the non-chlorinated parent compound, imidazo[1,2-a]pyridine-3-carbonitrile, have explored its ability to form cocrystals, which can modify the physicochemical properties of the molecule. researchgate.netnih.gov These investigations provide insights into the intermolecular interactions that can be expected from the carbonitrile moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-6(5-10)12-4-2-1-3-7(12)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVNGCCLBNOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250837
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131773-48-3
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131773-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloroimidazo 1,2 a Pyridine 3 Carbonitrile

Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Core

The formation of the imidazo[1,2-a]pyridine ring system is most commonly achieved by forming a bond between the exocyclic and endocyclic nitrogen atoms of a 2-aminopyridine (B139424) precursor with a two-carbon unit. A variety of synthetic strategies have been developed to accomplish this transformation, including classical cyclocondensation reactions, modern multicomponent approaches, and elegant tandem or oxidative cyclization processes. rsc.org

Cyclocondensation reactions represent the most traditional and widely utilized method for synthesizing the imidazo[1,2-a]pyridine core. These reactions typically involve the condensation of a 2-aminopyridine derivative with a substrate containing a two-carbon fragment equipped with appropriate functional groups for cyclization. rsc.org The key step is the initial alkylation of the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular condensation with the exocyclic amino group to form the five-membered imidazole (B134444) ring. rsc.orgnih.gov

A highly effective route for the synthesis of imidazo[1,2-a]pyridine-3-carbonitriles involves a two-step sequence commencing with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). This method is particularly advantageous for introducing the carbonitrile group at the C-3 position.

The synthesis begins with the reaction of a substituted 2-aminopyridine, such as 2-amino-5-chloropyridine, with DMF-DMA. This reaction forms a key intermediate, an (E)-N'-(5-chloropyridin-2-yl)-N,N-dimethylformamidine. In the subsequent step, this amidine intermediate is treated with a C2-electrophile like bromoacetonitrile (B46782) in a suitable solvent such as DMF or acetonitrile (B52724). The reaction proceeds under the influence of a base, leading to cyclization and the formation of the final 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile (B174288) product. This methodology is efficient and applicable to industrial-scale production.

StepReactant 1Reactant 2Key IntermediateConditionsProduct
12-Amino-5-chloropyridineDMF-DMA(E)-N'-(5-chloropyridin-2-yl)-N,N-dimethylformamidine50-110 °C, 2-10 hours-
2Amidine IntermediateBromoacetonitrile-Base, Solvent (DMF), 50-150 °C, 5-35 hours6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

A similar strategy has been successfully employed in the synthesis of the related 6-chloroimidazo[1,2-b]pyrazine-3-carbonitrile, highlighting the versatility of using DMF-DMA and bromoacetonitrile for constructing the imidazo-3-carbonitrile framework on nitrogen-containing heterocycles. sdkx.net

The cyclocondensation of 2-aminopyridine with α-halocarbonyl compounds is a foundational method for imidazo[1,2-a]pyridine synthesis. nih.gov Specifically, 2-chloroacetic acid can be used to construct the core structure. In this approach, 2-aminopyridine reacts with 2-chloroacetic acid in an aqueous medium, often in the presence of a base like triethylamine, at elevated temperatures. chemrxiv.org This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization to form an imidazo[1,2-a]pyridin-2-one intermediate, which can then be further elaborated to obtain the desired 2-chloro derivative.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecules like imidazo[1,2-a]pyridines. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent example of an MCR used for this purpose. nih.gov

This reaction involves the acid-catalyzed condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide. nih.gov The process begins with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then participates in a [4+1] cycloaddition with the imine intermediate, which, after rearrangement, yields the 3-aminoimidazo[1,2-a]pyridine scaffold. The versatility of this method allows for the introduction of diverse substituents at the C-2 and C-3 positions by simply varying the aldehyde and isocyanide components. nih.gov

Catalyst2-Aminopyridine ComponentAldehyde ComponentIsocyanide ComponentSolventProduct Type
p-TsOH·H₂O2-Aminopyridine2-Nitrobenzaldehyde4-Chlorophenyl isocyanideMethanol2-(2-nitrophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine nih.gov
Sc(OTf)₃2-Aminopyridinem-Tolualdehyde4-Chlorophenyl isocyanideMethanolN-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine nih.gov

Tandem reactions, also known as cascade reactions, provide an elegant approach to the imidazo[1,2-a]pyridine core by orchestrating multiple bond-forming events in a single pot without the isolation of intermediates. rsc.org These processes are designed to proceed through a sequence of reactions where the product of one step is the substrate for the next. For instance, a catalyst-free cascade process can be initiated from 2-aminopyridine and substrates like 1-bromo-2-phenylacetylene, leading to 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org

Methods involving cyclization under oxidative or reductive conditions provide alternative routes to the imidazo[1,2-a]pyridine scaffold.

Oxidative Cyclizations: These reactions often employ a metal catalyst and an oxidant (frequently air) to construct the heterocyclic ring. A common strategy is the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with various partners. For example, reacting 2-aminopyridines with ketones like acetophenones in the presence of a copper(I) catalyst and air as the oxidant leads to the formation of 2-arylimidazo[1,2-a]pyridines. organic-chemistry.org A similar copper-catalyzed one-pot procedure utilizes nitroolefins as the coupling partner. organic-chemistry.org The mechanism is proposed to involve steps such as Michael addition and intramolecular nucleophilic addition, facilitated by the oxidant. organic-chemistry.org Electrochemical methods have also been developed, where an electric current replaces chemical oxidants to drive the C-N bond formation and cyclization between ketones and 2-aminopyridines. rsc.org

Reaction TypeSubstrate 1Substrate 2CatalystOxidant/MediatorConditions
Aerobic Oxidation2-AminopyridineAcetophenoneCuIAir-
Aerobic Oxidation2-AminopyridineNitroolefinCuBrAirDMF, 80°C organic-chemistry.org
Electrochemical2-AminopyridineKetone-Hydriodic acid (catalyst)Ethanol rsc.org

Reductive Cyclizations: An alternative approach involves the reductive cyclization of suitably substituted nitropyridines. This strategy begins with a 2-halonitropyridine derivative which undergoes nucleophilic substitution with an amine. The resulting intermediate, containing a nitro group, is then subjected to reductive conditions. A reagent system such as hypodiboric acid with sodium carbonate can effectively reduce the nitro group, leading to an in-situ cyclization that forms the imidazo[1,2-a]pyridine ring system. researchgate.net

Cyclocondensation Reactions from 2-Aminopyridine Derivatives

Targeted Introduction of the C2-Chloro and C3-Nitrile Functionalities

The precise installation of the chloro and cyano groups at the C2 and C3 positions, respectively, of the imidazo[1,2-a]pyridine core is paramount for the synthesis of the target molecule. Modern synthetic approaches have focused on direct and selective functionalization methods to achieve this.

Direct Halogenation Strategies at the C2 Position

Direct and regioselective halogenation of the imidazo[1,2-a]pyridine ring system can be challenging, as the C3 position is often more susceptible to electrophilic attack. However, specific strategies have been developed to achieve chlorination at the C2 position. One approach involves a multi-step sequence where the imidazo[1,2-a]pyridine core is first synthesized, followed by targeted halogenation. For instance, novel 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl) methanimines have been synthesized and characterized, indicating the presence of a chloro group at the C2 position. While the specific chlorination step is part of a larger synthesis, it highlights the feasibility of introducing a chlorine atom at this position. Further research is often required to optimize direct C-H chlorination at the C2 position, potentially through the use of specific directing groups or tailored catalytic systems to overcome the inherent reactivity of the C3 position.

Cyanation Methodologies at the C3 Position (e.g., Oxidative C-H Cyanation)

The introduction of a nitrile group at the C3 position of the imidazo[1,2-a]pyridine scaffold is a well-established transformation, with oxidative C-H cyanation emerging as a powerful and atom-economical method. This approach avoids the need for pre-functionalized substrates, directly converting a C-H bond to a C-CN bond.

One notable example is the electrochemical oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines. This method utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and is conducted in an undivided electrochemical cell. The reaction proceeds under metal-free conditions, employing a graphite (B72142) felt anode and a platinum cathode. A KH2PO4/K2HPO4 buffer has been found to be crucial for the success of this transformation. This electrochemical protocol demonstrates broad substrate compatibility, affording a variety of C3-cyanated imidazo[1,2-a]pyridines in moderate to excellent yields. The proposed mechanism involves the oxidation of the imidazo[1,2-a]pyridine at the anode to generate a radical cation intermediate, which is then trapped by the cyanide source.

Below is a table summarizing the results of the electrochemical C-H cyanation for a selection of imidazo[1,2-a]pyridine substrates.

EntrySubstrateProductYield (%)
12-phenylimidazo[1,2-a]pyridine2-phenylimidazo[1,2-a]pyridine-3-carbonitrile85
22-(4-methylphenyl)imidazo[1,2-a]pyridine2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbonitrile82
32-(4-methoxyphenyl)imidazo[1,2-a]pyridine2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbonitrile78
42-(4-chlorophenyl)imidazo[1,2-a]pyridine2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbonitrile88

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in the synthesis of 2-chloroimidazo[1,2-a]pyridine-3-carbonitrile and its derivatives have been heavily influenced by the principles of green chemistry, emphasizing the use of catalytic methods, safer reaction media, and energy-efficient protocols.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, offering a direct and efficient route to functionalize otherwise inert C-H bonds. While a specific transition-metal-catalyzed C-H activation for the direct synthesis of this compound is an area of ongoing research, the functionalization of the imidazo[1,2-a]pyridine scaffold through these methods is well-documented. These reactions often provide high levels of regioselectivity and functional group tolerance. The development of a catalytic system that can selectively activate the C2-H bond for chlorination and the C3-H bond for cyanation in a controlled manner represents a significant goal in this field.

Ultrasound-Assisted Synthesis Protocols

The use of ultrasound irradiation as an alternative energy source has gained significant traction in organic synthesis due to its ability to accelerate reactions, improve yields, and often lead to cleaner products. Several ultrasound-assisted methods for the synthesis of the core imidazo[1,2-a]pyridine scaffold have been reported.

For instance, a simple and rapid method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation has been developed. scispace.com This protocol demonstrates good to excellent yields and tolerates a wide range of functional groups. scispace.com The reactions are often conducted in polyethylene (B3416737) glycol (PEG-400), a non-toxic and environmentally friendly solvent. scispace.com Another ultrasound-assisted protocol involves the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water, a green solvent. organic-chemistry.org This metal-free approach offers mild reaction conditions and broad functional-group compatibility. organic-chemistry.org

The application of these ultrasound-assisted protocols to the synthesis of this compound could offer significant advantages in terms of reduced reaction times and energy consumption.

The following table provides examples of ultrasound-assisted synthesis of imidazo[1,2-a]pyridine derivatives.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
2-Aminopyridine2-BromoacetophenoneUltrasound, PEG-4002-Phenylimidazo[1,2-a]pyridine92 scispace.com
2-Aminopyridine2-Bromo-4'-methylacetophenoneUltrasound, PEG-4002-(p-Tolyl)imidazo[1,2-a]pyridine95 scispace.com
2-AminopyridineAcetophenoneUltrasound, KI/TBHP, Water2-Phenylimidazo[1,2-a]pyridine85 organic-chemistry.org

Aqueous Media and Environmentally Benign Conditions

The development of synthetic methods that utilize water as a solvent is a key goal of green chemistry. A novel and straightforward method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in water has been reported. rsc.org This one-step synthesis involves the reaction of N-alkyl pyridinium (B92312) and S-alkyl thiouronium salts in the presence of sodium bicarbonate as a mild base, affording the products in moderate to excellent yields. rsc.org This approach provides a safe, cheap, and environmentally benign alternative to traditional organic solvents.

Furthermore, catalyst-free and eco-friendly conditions for the synthesis of imidazo[1,2-a]pyridines have been explored. nih.gov These methods often involve condensations of 2-aminopyridines with various carbonyl compounds and can be performed in the absence of metal catalysts, reducing the environmental impact and cost of the synthesis. nih.gov The adoption of such aqueous and catalyst-free conditions for the synthesis of this compound would represent a significant advancement in the sustainable production of this valuable compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and the nature and stoichiometry of reagents and catalysts. Optimization studies on related imidazo[1,2-a]pyridine syntheses have demonstrated that even slight modifications to these conditions can lead to significant variations in product yield and the impurity profile. For instance, in the synthesis of related C3-functionalized imidazo[1,2-a]pyridines, a thorough screening of solvents and reaction temperatures was crucial to achieving high efficiency.

The selection of an appropriate solvent and the precise control of temperature are critical factors that directly influence reaction kinetics, solubility of reactants, and the stability of intermediates and products. The ideal solvent should fully dissolve the starting materials while being inert to the reaction conditions. The boiling point of the solvent often dictates the accessible temperature range for the reaction.

In syntheses involving the imidazo[1,2-a]pyridine core, polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane, as well as less polar solvents like toluene (B28343), are frequently evaluated. chemrxiv.org For example, in a three-component reaction to form C3-alkylated imidazo[1,2-a]pyridines, toluene was found to be a superior solvent compared to DMF, 1,4-dioxane, and acetonitrile, leading to a significantly higher product yield. Temperature control is equally vital; a decrease in temperature below the optimum can result in an incomplete reaction, while an excessive increase may not improve the yield and could promote the formation of degradation byproducts.

The optimization process for the synthesis of this compound would involve a systematic study of these parameters, as illustrated in the conceptual table below, which is based on general optimization principles for this class of compounds.

Table 1: Influence of Solvent and Temperature on Reaction Success
ParameterConditionObserved Effect on Yield and PurityRationale
Solvent Acetonitrile (MeCN)Moderate yield. Purity can be affected by solvent participation in side reactions.Good solubility for many polar reactants; relatively low boiling point limits temperature range.
TolueneOften provides higher yields for less polar reactants. Fewer side reactions observed.Higher boiling point allows for a wider temperature range; less reactive than polar aprotic solvents.
N,N-Dimethylformamide (DMF)Variable yields. Can promote certain side reactions or product degradation at high temperatures.Excellent solvating power for a wide range of substrates; high boiling point.
Temperature Low Temperature (e.g., 25-50 °C)Slow reaction rate, potentially leading to incomplete conversion and low yield.Favors kinetic control and can minimize the formation of thermally induced byproducts.
Moderate Temperature (e.g., 80-110 °C)Typically the optimal range, balancing reaction rate and product stability for maximum yield.Provides sufficient energy to overcome the activation barrier without significant product degradation.
High Temperature (e.g., >120 °C)Increased rate of byproduct formation and potential for product decomposition, leading to lower yield and purity.Thermodynamic control may favor undesired products; reactants or products may not be stable.

A primary challenge in the synthesis of nitrile-containing compounds is the prevention of their hydrolysis to the corresponding primary carboxamide. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acidic or basic conditions, particularly at elevated temperatures. The resulting 2-chloroimidazo[1,2-a]pyridine-3-carboxamide is an impurity that can be difficult to separate from the desired nitrile product due to similar polarities.

Minimizing this byproduct requires rigorous control over the reaction environment. Key strategies include:

Use of Anhydrous Solvents: Employing high-purity, anhydrous solvents is the first line of defense against unwanted hydrolysis. Solvents should be properly dried and stored over molecular sieves.

Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.

Control of Reagents: Ensuring all reagents are anhydrous is critical. For instance, bases used in the reaction should be freshly dried or purchased in an anhydrous form.

Workup Conditions: The aqueous workup phase should be performed expeditiously and, if possible, at reduced temperatures to minimize the contact time between the nitrile product and water, especially if acidic or basic conditions are present. Neutralization of the reaction mixture before an aqueous quench can also mitigate catalyzed hydrolysis.

By implementing these stringent anhydrous techniques, the formation of the carboxamide byproduct can be effectively suppressed, leading to higher purity of the final this compound product.

Chemical Transformations and Reaction Mechanisms of 2 Chloroimidazo 1,2 a Pyridine 3 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The chlorine atom at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to restore aromaticity. The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring and the adjacent nitrogen atom in the imidazole (B134444) ring.

Direct amination of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile can be achieved via SNAr by reacting it with primary or secondary amines. These reactions typically require heat and sometimes a base to facilitate the removal of HCl. However, SNAr reactions on 2-chloropyridine (B119429) derivatives can be less facile compared to other chloro-heterocycles like 2-chloropyrimidine. The efficiency of the reaction is often dependent on the nucleophilicity of the amine and the reaction conditions. For less reactive substrates, palladium-catalyzed methods are often preferred.

Similar to amination, the C2-chloro group can be displaced by oxygen and sulfur nucleophiles. Alkoxylation with alkoxides (e.g., sodium methoxide) or thiolation with thiolates (e.g., sodium thiophenoxide) can proceed under SNAr conditions to yield the corresponding 2-alkoxy or 2-thioether derivatives. While direct SNAr is possible, alternative methods for forming C-S bonds on the imidazo[1,2-a]pyridine scaffold, such as direct C-H thiolation at the C3 position using copper or iron catalysts, have been developed. rsc.orgresearchgate.net Furthermore, conditions analogous to the Buchwald-Hartwig amination can be adapted for the coupling of alcohols and thiols with aryl halides to form ethers and thioethers, respectively. wikipedia.org

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative to classical SNAr for functionalizing the C2 position. These methods offer broader substrate scope, greater functional group tolerance, and often proceed under milder conditions. wikipedia.org The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these transformations, particularly when dealing with less reactive aryl chlorides. researchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org It couples an amine with an aryl halide, such as this compound, using a palladium catalyst and a base. youtube.com The generally accepted catalytic cycle involves three key steps: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by phosphine ligands, reacts with the aryl chloride (Ar-Cl). The palladium inserts into the carbon-chlorine bond, forming a Pd(II) intermediate (Ar-Pd(II)-Cl). This is often the rate-determining step of the cycle. youtube.comnih.gov

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, displacing a ligand. The added base then deprotonates the coordinated amine, forming a palladium amido complex (Ar-Pd(II)-NR₂).

Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final N-arylated product. wikipedia.orgyoutube.com

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to dramatically improve reaction efficiency by promoting both the oxidative addition and reductive elimination steps. youtube.com

ComponentTypical ExamplesFunction
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandXPhos, SPhos, BINAP, P(t-Bu)₃Stabilizes the Pd catalyst and facilitates key reaction steps. youtube.com
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine to form the active nucleophile. youtube.com
SolventToluene (B28343), Dioxane, THFProvides the reaction medium.

The C2 position can also be functionalized to form C-C bonds using other palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling pairs the chloro-heterocycle with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For chloro-heterocycles like this compound, which are less reactive than their bromo or iodo counterparts, successful coupling often requires more specialized catalytic systems. researchgate.net This includes the use of electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step. researchgate.netmedjchem.com A strong base, such as potassium carbonate or potassium phosphate, is necessary to activate the boronic acid for the transmetalation step. organic-chemistry.org

Typical Conditions for Suzuki Coupling of Chloro-Heterocycles
ComponentExamples
Catalyst SystemPd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, P(t-Bu)₃, or NHC ligands (e.g., SIPr). organic-chemistry.orgmedjchem.com
Boron ReagentArylboronic acids, Heteroarylboronic acids
BaseK₂CO₃, K₃PO₄, Cs₂CO₃
SolventDioxane, Toluene, DMF, often with water

The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI). organic-chemistry.org The catalytic cycle involves both a palladium cycle (similar to other cross-couplings) and a copper cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed, which are advantageous for synthesizing products where copper contamination is a concern. rsc.org As with Suzuki coupling, the reaction with aryl chlorides requires robust catalytic systems to facilitate the initial oxidative addition. wikipedia.org

Typical Conditions for Sonogashira Coupling
ComponentExamples
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalystCuI
AlkyneTerminal alkynes (Aryl or Alkyl)
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)
SolventTHF, DMF

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Reactions)

Reactivity of the C3-Nitrile Group

The nitrile group (-C≡N) at the C3 position is a versatile functional group that can undergo a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Key reactions involving the C3-nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic aqueous conditions. The reaction typically proceeds through an intermediate amide, which can be isolated under mild conditions. Complete hydrolysis yields a carboxylic acid at the C3 position. libretexts.orgopenstax.org This carboxylic acid can then serve as a handle for further modifications.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgopenstax.org The resulting aminomethyl group introduces a flexible, basic site into the molecule.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The initial addition forms an imine anion intermediate, which upon aqueous workup, hydrolyzes to a ketone (C(O)R). libretexts.orgopenstax.org This allows for the introduction of various alkyl or aryl groups at the C3 position via a carbonyl linker.

In some contexts, particularly on highly electron-deficient rings, a cyano group can also act as a leaving group in nucleophilic aromatic substitution reactions. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano group at the C2 position was displaced by nitrogen and oxygen nucleophiles. researchgate.net While this occurs at a different position, it highlights the potential electronic activation of the ring can impart on the nitrile group.

Functional Group Interconversions (e.g., Hydrolysis, Reduction)

The chloro and cyano groups of this compound are amenable to a variety of functional group interconversions, providing pathways to a diverse range of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is a common strategy to introduce a carboxyl or carboxamide functionality, which can serve as a handle for further synthetic manipulations, such as peptide couplings.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This conversion is significant as it introduces a basic amino group, which can be a key pharmacophore in medicinal chemistry or a reactive site for the formation of new C-N bonds.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

For instance, in the presence of a 1,3-dipole, such as an azide (B81097) or a nitrone, the nitrile group can act as a dipolarophile to afford tetrazoles or oxadiazolines, respectively. nih.gov The regioselectivity of these reactions is governed by the electronic properties of both the nitrile and the 1,3-dipole. Theoretical studies on similar systems suggest that electron-withdrawing substituents on the nitrile can influence the synchronicity of the bond formation. nih.gov The reaction can proceed through a concerted mechanism, though in some cases, a stepwise pathway with the formation of an intermediate is possible. nih.gov

Reactant 1,3-Dipole Product Reaction Type
This compoundAzide (R-N3)5-substituted tetrazole derivative[3+2] Cycloaddition
This compoundNitrone (R-CH=N+(O-)-R')Oxadiazoline derivative[3+2] Cycloaddition

Electrophilic Reactions on the Imidazo[1,2-a]pyridine System

The imidazo[1,2-a]pyridine core is known to undergo electrophilic substitution reactions. The position of substitution is directed by the electron-donating nature of the imidazole ring, which activates the heterocyclic system. Generally, electrophilic attack occurs preferentially at the C-3 position of the imidazole ring. However, in this compound, the C-3 position is already substituted.

Therefore, electrophilic attack is expected to occur on the pyridine ring, with the precise position being influenced by the directing effects of the fused imidazole ring and the existing substituents. Common electrophilic reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of 2-chloroimidazo[1,2-a]pyridine (B1597247) has been shown to yield the 2-chloro-3-nitroimidazo[1,2-a]pyridine. researchgate.net

Regioselectivity and Chemo-selectivity in Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in its reactions.

Regioselectivity: In nucleophilic aromatic substitution reactions, the chloro group at the C-2 position is susceptible to displacement by nucleophiles. The regioselectivity of electrophilic attack on the pyridine ring will be determined by the combined electronic effects of the fused imidazole ring and the substituents at C-2 and C-3. Quantum chemistry calculations can be employed to predict the most likely sites of attack by analyzing the electron density distribution in the molecule. nih.gov

Chemoselectivity: When reacting with reagents that can potentially interact with both the chloro and the cyano group, the reaction conditions can be tuned to favor one reaction over the other. For example, a mild nucleophile might selectively displace the chlorine atom without affecting the nitrile group, while a strong reducing agent would likely reduce the nitrile.

Mechanistic Investigations of Novel Transformations (e.g., [3+2] Cycloadditions)

The mechanism of [3+2] cycloaddition reactions involving the nitrile group of this compound is of significant theoretical interest. nih.gov Molecular electron density theory is a powerful tool for elucidating the mechanisms of such reactions. nih.govresearchgate.net

These studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can explain the observed regioselectivity. The reaction of nitrilimines with trifluoroacetonitrile, for instance, has been investigated to understand the factors governing the reaction pathway. nih.govnih.govresearchgate.net Such mechanistic insights are crucial for predicting the outcome of similar reactions with this compound and for designing new synthetic methodologies.

Formation of Derived Scaffolds (e.g., Schiff Bases, Sulfonamides, Propenones)

This compound can serve as a precursor for the synthesis of various important heterocyclic scaffolds.

Schiff Bases: Reduction of the nitrile group to an amine, followed by condensation with an aldehyde or ketone, would lead to the formation of Schiff bases. tsijournals.comresearchgate.net These compounds are known for their diverse biological activities. nih.gov The general synthesis involves refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. tsijournals.com

Sulfonamides: The amino derivative obtained from the reduction of the nitrile can be reacted with sulfonyl chlorides to furnish sulfonamides. researchgate.nethilarispublisher.com Sulfonamides are a well-known class of compounds with a wide range of pharmaceutical applications. nih.govscirp.org The synthesis is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. hilarispublisher.com

Propenones: The nitrile group can be a precursor to a methyl ketone via reaction with a Grignard reagent followed by hydrolysis. This ketone can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base to yield propenone derivatives, also known as chalcones. scirp.org These compounds are of interest due to their potential biological activities. scirp.org

Starting Material Derivative Reagent Derived Scaffold General Reaction
2-Chloroimidazo[1,2-a]pyridin-3-amineAldehyde/KetoneSchiff BaseCondensation
2-Chloroimidazo[1,2-a]pyridin-3-amineSulfonyl ChlorideSulfonamideNucleophilic Acyl Substitution
2-Chloro-3-acetylimidazo[1,2-a]pyridineAromatic AldehydePropenoneClaisen-Schmidt Condensation

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for Structural Modification and Analog Library Synthesis

The primary goal in modifying 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is to generate a diverse library of analogs for biological screening. This is achieved through systematic structural changes to explore the chemical space around the core scaffold. Key design principles include scaffold hopping, bioisosteric replacement, and the use of efficient synthetic methodologies like multicomponent reactions (MCRs) to rapidly generate diversity. nih.govresearchgate.netrsc.org

Structure-based design is a powerful strategy where the three-dimensional structure of a biological target is used to guide the synthesis of new inhibitors. nih.gov For instance, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed and synthesized as Nek2 inhibitors, leading to compounds with low nanomolar activity. nih.gov MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are particularly valuable as they allow for the creation of complex molecules with multiple points of variation in a single step, facilitating the rapid construction of analog libraries. nih.govrsc.org This approach enables the exploration of SAR and the optimization of lead compounds. researchgate.net

Functionalization at Various Positions of the Imidazo[1,2-a]pyridine Core and Side Chains

The imidazo[1,2-a]pyridine ring can be functionalized at multiple positions, although the C3 position is the most common target due to its electron-rich nature. nih.govresearchgate.net However, methods for derivatization at other carbon atoms, including C2, C5, C6, C7, and C8, have also been developed, allowing for a comprehensive exploration of the molecule's structure. rsc.orgresearchgate.net

C3-Position: Direct C-H functionalization at the C3 position is a widely used strategy. nih.govnih.gov Techniques such as arylation, thiolation, formylation, and aminoalkylation, often promoted by visible light, provide effective pathways to a diverse range of derivatives. nih.gov For example, visible light-mediated C3 thiocyanation using eosin (B541160) Y as a photoredox catalyst has been successfully implemented. mdpi.com

Other Positions: While less common, functionalization at other sites is crucial for fine-tuning biological activity. Visible light-induced C5-alkylation has been developed using eosin Y as a photocatalyst. mdpi.com The chloro group at the C2 position of the title compound is a key site for nucleophilic substitution reactions, while the carbonitrile at C3 can be hydrolyzed or reduced to introduce further diversity. The development of site-selective C-H functionalization methods for all carbon atoms of the scaffold is an active area of research. rsc.orgresearchgate.net

Impact of Substituent Electronic and Steric Effects on Reactivity and Molecular Interactions

The electronic and steric properties of substituents on the imidazo[1,2-a]pyridine core profoundly influence the molecule's reactivity, molecular interactions, and ultimately, its biological activity. mdpi.com

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the heterocyclic ring system, affecting its interaction with biological targets. nih.govacs.org SAR studies have shown that the presence of a p-methylsulfonyl phenyl group (an EWG) at the C2 position can lead to high COX-2 inhibitory selectivity and potency. researchgate.net Conversely, in other series, the presence of electron-donating amine groups resulted in better anticancer activity compared to derivatives with EWGs. rsc.org In some synthetic reactions, substrates with EDGs have been observed to provide better yields than those with EWGs. rsc.org

Steric Effects: The size and shape of substituents (steric effects) are critical for determining how a ligand fits into the binding pocket of a protein. SAR investigations into antituberculosis agents revealed that bulky and more lipophilic biaryl ethers at the C3-carboxamide position resulted in nanomolar potency. nih.gov However, oversized atoms can also negatively impact activity; for example, a bromo substituent was found to weaken BChE inhibition compared to a chloro group at the same position, presumably due to steric hindrance. nih.gov The interplay between electronic and steric factors is complex and crucial for designing ligands with optimal molecular recognition and biological efficacy. researchgate.net

Structure-Activity Relationship (SAR) Methodologies for Ligand Design

SAR analysis is a cornerstone of medicinal chemistry, providing a framework for optimizing lead compounds into clinical candidates. nih.goveco-vector.com The process involves synthesizing and testing a series of structurally related compounds to establish a correlation between chemical structure and biological activity. nih.govnih.gov

The general methodology begins with the identification of a hit compound, often from high-throughput screening. A library of analogs is then synthesized with systematic modifications to different parts of the molecule. nih.gov For imidazo[1,2-a]pyridine derivatives, this involves altering substituents at various positions on the core and any side chains. nih.govdocumentsdelivered.comresearchgate.net

Key findings from SAR studies on imidazo[1,2-a]pyridine derivatives include:

Antituberculosis Activity: For imidazo[1,2-a]pyridine-3-carboxamides, bulky and lipophilic biaryl ethers are crucial for potent activity against Mycobacterium tuberculosis. nih.gov The bridgehead nitrogen of the core ring and an attached phenyl group are also essential for maintaining activity in some series. nih.gov

Anticancer Activity: In certain series, imidazo[1,2-a]pyridine derivatives with electron-donating amine groups showed more significant anticancer effects than those with electron-withdrawing groups. rsc.org One study identified a derivative with an IC50 of 38 nM against a gastric cancer cell line. nih.gov

Cholinesterase Inhibition: For anticholinesterase activity, a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring combined with a biphenyl (B1667301) side chain led to the strongest AChE inhibition. nih.gov In contrast, a 3,4-dichlorophenyl side chain on an unsubstituted core was optimal for BChE inhibition. nih.gov

These detailed SAR studies provide a clear roadmap for medicinal chemists to design new derivatives with improved potency and selectivity. nih.goveco-vector.com

Computational Approaches to SAR Prediction (e.g., Atom-based 3D-QSAR, Multiple 3D- and 2D-QSAR Models)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for predicting the biological activity of novel compounds and rationalizing experimental SAR data. openpharmaceuticalsciencesjournal.com

3D-QSAR: Three-dimensional QSAR (3D-QSAR) models correlate the biological activity of a set of molecules with their 3D structural properties, such as steric and electrostatic fields. nih.gov Atom-based 3D-QSAR models have been successfully developed for various series of imidazo[1,2-a]pyridine analogs. openpharmaceuticalsciencesjournal.comresearchgate.net These models are generated by aligning the molecules and calculating their properties on a 3D grid. The resulting contour maps highlight regions where specific properties (e.g., bulky groups, positive electrostatic potential) are predicted to increase or decrease biological activity, guiding further ligand design. nih.govresearchgate.net

One study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues developed a statistically significant atom-based 3D-QSAR model. openpharmaceuticalsciencesjournal.comresearchgate.net The model was built using a training set of 27 compounds and validated with a test set of 11 compounds, yielding robust predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, 3D-QSAR models have been used to analyze imidazo-pyridine derivatives that dually target the AT1 receptor and PPARγ. nih.gov

The quality and predictive ability of QSAR models are assessed using several statistical parameters, as shown in the table below.

Model Target/SeriesQSAR TypeR² (Training Set)Q² (Test Set)Reference
Antimycobacterial AgentsAtom-based 3D-QSAR0.91810.6745 openpharmaceuticalsciencesjournal.comresearchgate.net
AT1 AntagonistsCoMFA (3D-QSAR)0.9540.779 (r²pred) nih.gov
PPARγ AgonistsCoMFA (3D-QSAR)1.000.604 (r²pred) nih.gov
Anti-tubercular AgentsAtom-based 3D-QSAR0.95210.8589 nih.gov

R² (Squared Correlation Coefficient): A measure of how well the model fits the training set data. Values closer to 1.0 indicate a better fit.

Q² (Cross-validated R²): A measure of the model's internal predictive ability, calculated using cross-validation.

r²pred or Q² (External Validation): A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation.

These computational approaches, often combined with molecular docking and pharmacophore modeling, provide deep insights into ligand-receptor interactions and are crucial for the efficient design of novel derivatives based on the this compound scaffold. openpharmaceuticalsciencesjournal.comnih.govnih.gov

Computational and Theoretical Studies on 2 Chloroimidazo 1,2 a Pyridine 3 Carbonitrile and Its Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net It is used to investigate the structural, electronic, and biological properties of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G* is a widely used level of theory for organic molecules, providing reliable results for geometries and electronic structures. researchgate.netscirp.org

In studies of imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. researchgate.net For instance, DFT calculations on related structures have been performed using the B3LYP method with various basis sets, including 6-311G++(d,p), to obtain optimized geometries and other properties. nih.govacs.org These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for analyzing its reactivity and interactions with biological targets.

Table 1: Representative DFT-Calculated Parameters for an Imidazo[1,2-a]pyridine Derivative (Note: Data is illustrative for a related derivative, Alpidem, as specific data for 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is not readily available in the cited literature.)

ParameterCalculation MethodValue
Total EnergyB3LYP/6-311G(d,p)Varies (e.g., in Hartrees)
C-C Bond LengthB3LYP/6-311G(d,p)~1.37 - 1.55 Å
C-N Bond LengthB3LYP/6-311G(d,p)~1.36 - 1.40 Å
C-Cl Bond LengthB3LYP/6-311G(d,p)~1.74 - 1.76 Å

This interactive table is based on typical bond length ranges observed in related structures.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. scirp.org

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. scirp.org Conversely, the LUMO energy relates to the electron affinity and electrophilicity of the molecule. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.netnih.gov

Table 2: FMO Parameters for a Representative Imidazo[1,2-a]pyridine Derivative (Alpidem)

ParameterCalculation MethodEnergy (eV)
EHOMOB3LYP/6-311G(d,p)-6.4016
ELUMOB3LYP/6-311G(d,p)-1.6065
Energy Gap (ΔE)B3LYP/6-311G(d,p)4.7951

This interactive table presents data from a study on a related imidazo[1,2-a]pyridine derivative.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.org The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. scirp.org Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and drug-receptor binding mechanisms. scirp.org For imidazo[1,2-a]pyridine derivatives, MEP analysis helps identify the most reactive sites, such as the nitrogen atoms of the fused ring system. scirp.org

Reaction Mechanism Elucidation through Energy Profile Calculations

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational chemistry offers a powerful method for this by calculating the energy profile of a proposed reaction pathway. This involves identifying all intermediates and transition states connecting the reactants to the products.

For the synthesis of the imidazo[1,2-a]pyridine scaffold, several mechanisms have been proposed, often involving the initial condensation of a 2-aminopyridine (B139424) with an aldehyde or ketone, followed by cyclization. rsc.org For example, one proposed mechanism involves the formation of an imine ion, which is then activated by a catalyst to facilitate nucleophilic addition and subsequent [4+1] cycloaddition to form the fused ring system. rsc.org

DFT calculations can be used to model this pathway, calculating the relative energies of reactants, intermediates, transition states, and products. The resulting energy profile diagram reveals the activation energies for each step, allowing for the identification of the rate-determining step. While specific energy profile calculations for this compound are not detailed in the available literature, this computational approach is a standard and effective method for investigating the mechanisms of such heterocyclic syntheses.

In Silico Pharmacokinetic Predictions (ADME Modeling)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME modeling uses computational algorithms to predict these properties based on the molecule's structure, saving significant time and resources compared to experimental methods.

These models predict various physicochemical and pharmacokinetic parameters. For instance, predictions for imidazo[1,2-a]pyridine derivatives often include assessments of Lipinski's "rule of five" to evaluate drug-likeness, as well as specific parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. acs.org

Table 3: Predicted ADME Properties for a Representative Imidazo[1,2-a]pyridine Derivative

PropertyPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/mol Drug-likeness (Lipinski's Rule)
LogP (Lipophilicity)< 5Drug-likeness (Lipinski's Rule)
H-Bond Donors< 5Drug-likeness (Lipinski's Rule)
H-Bond Acceptors< 10Drug-likeness (Lipinski's Rule)
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier (BBB) PenetrationVaries (Low to High)Predicts CNS activity
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions

This interactive table summarizes typical ADME parameters evaluated for drug candidates.

Molecular Docking and Dynamics Simulations for Protein-Ligand Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates.

In studies involving imidazo[1,2-a]pyridine derivatives, docking simulations are performed to understand how these molecules interact with the active sites of specific protein targets. The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a "docking score," which estimates the binding free energy. Lower binding energy values typically indicate a more stable protein-ligand complex. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the protein-ligand complex over time, providing a more dynamic and realistic view of the binding interactions.

Table 4: Example Molecular Docking Results for an Imidazo[1,2-a]pyridine Derivative

Protein Target (PDB ID)LigandBinding Energy (kcal/mol)Key Interacting Residues
Example Target ADerivative 1-8.5TYR 123, LEU 234, SER 89
Example Target BDerivative 1-9.2PHE 45, TRP 101, ASP 150
Example Target CDerivative 2-7.9HIS 200, VAL 56, ILE 178

This interactive table provides an illustrative example of data obtained from molecular docking studies.

Exploration of Binding Modes and Affinities with Biological Targets

Computational docking is a key method used to predict the binding conformation and affinity of a ligand to a biological target. For the imidazo[1,2-a]pyridine class of compounds, molecular docking studies have been instrumental in elucidating their potential mechanisms of action against various diseases. nih.gov These studies simulate the interaction between the small molecule and the three-dimensional structure of a protein, providing insights into the binding mode and stability of the resulting complex.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as potential inhibitors for several protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net For instance, docking studies of imidazo[1,2-a]pyridine derivatives into the ATP-binding site of the PI3K enzyme have been performed to understand their anti-proliferative activity. researchgate.net These computational models help identify the essential structural features required for potent inhibition. The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the strength of the interaction. A lower binding energy typically indicates a more stable ligand-protein complex.

In silico screening of imidazo[1,2-a]pyridine derivatives has been conducted against a range of biological targets, including human farnesyl diphosphate (B83284) synthase, human phosphodiesterase 3B, and G-protein coupled receptors like CXCR4, to predict their selectivity and binding affinity. acs.org Such studies are crucial in the early stages of drug discovery to prioritize compounds for synthesis and further biological evaluation. The insights gained from these computational explorations help rationalize the structure-activity relationships (SAR) observed in a series of compounds. nih.gov

Ligand-Protein Interaction Profiling

Beyond predicting the binding pose, computational methods provide a detailed profile of the non-covalent interactions that stabilize the ligand within the protein's active site. These interactions are fundamental to molecular recognition and binding affinity. For imidazo[1,2-a]pyridine derivatives, several key interaction types are consistently observed in docking studies.

A two-dimensional representation of a compound from this class, 16h, interacting with the PI3K enzyme active site revealed critical hydrogen bonds with residues like VAL 851. researchgate.net Other common interactions for this scaffold include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) or acceptors (like the nitrogen in the pyridine (B92270) ring or the cyano group) on the ligand and specific amino acid residues (e.g., Lys, Asp, Ser) in the protein.

Hydrophobic Interactions: Involving the nonpolar regions of the ligand (such as the aromatic rings) and hydrophobic pockets within the protein, lined with residues like Val, Leu, and Ile.

Pi-Stacking and Pi-Cation Interactions: The aromatic imidazo[1,2-a]pyridine core can engage in π-π stacking with aromatic residues like Phe, Tyr, and Trp, or π-cation interactions with positively charged residues like Lys and Arg.

The table below summarizes the types of interactions that are typically profiled for imidazo[1,2-a]pyridine derivatives in complex with protein targets.

Interaction TypePotential Ligand MoietyPotential Protein Residues
Hydrogen BondImidazole (B134444) N, Pyridine N, Carbonitrile NSer, Thr, Tyr, Asn, Gln, Asp, Glu, His, Lys, Arg
Hydrophobic ContactFused Aromatic Rings, Chloro-substituentAla, Val, Leu, Ile, Pro, Met, Phe, Trp
π-π StackingImidazo[1,2-a]pyridine Ring SystemPhe, Tyr, Trp, His
π-Cation InteractionImidazo[1,2-a]pyridine Ring SystemLys, Arg

These detailed interaction profiles are essential for medicinal chemists to design new derivatives with improved affinity and selectivity by modifying functional groups to enhance specific favorable contacts or eliminate repulsive ones.

Global Reactivity Descriptors and Chemical Potential Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scirp.org Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and chemical reactivity. acs.orgresearchgate.net

The key global reactivity parameters include:

HOMO and LUMO Energies (EHOMO, ELUMO): EHOMO relates to the ability of a molecule to donate electrons, while ELUMO relates to its ability to accept electrons.

Energy Gap (ΔE): Calculated as ELUMO - EHOMO, the energy gap is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. scirp.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." acs.orgscirp.org

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as (EHOMO + ELUMO) / 2. More reactive molecules often exhibit a greater chemical potential. acs.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as μ² / 2η. acs.org

These descriptors are calculated for imidazo[1,2-a]pyridine derivatives to compare the reactivity among different analogs. acs.orgscirp.org For example, a study on various substituted imidazo[1,2-a]pyridines found that derivatives with nitro groups were among the most reactive, which correlated with their predicted potency in in silico models. acs.org

The following table presents representative global reactivity descriptors for an imidazo[1,2-a]pyridine derivative, calculated using DFT.

ParameterSymbolFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO--6.1Electron-donating ability
LUMO EnergyELUMO--2.3Electron-accepting ability
Energy GapΔEELUMO - EHOMO3.8High value indicates high stability
Chemical HardnessηΔE / 21.9Resistance to deformation
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.2Electron escaping tendency
Electrophilicity Indexωμ² / 2η4.6Electron-accepting capacity

Note: Values are illustrative based on published data for related structures and can vary depending on the specific substituents and computational method. researchgate.net

Theoretical Spectroscopic Property Predictions (e.g., NMR Shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. dtic.milnih.gov The standard approach involves optimizing the molecular geometry using a DFT method (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d) or larger). researchgate.net Following optimization, the NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated isotropic shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

This predictive capability is extremely useful for structure verification and assignment of experimental spectra. For the imidazo[1,2-a]pyridine scaffold, DFT calculations have been used to assign vibrational frequencies in FT-IR spectra and to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The correlation between calculated and experimental chemical shifts is generally strong, providing confidence in the structural assignment of newly synthesized compounds. nih.govnih.gov

The table below shows a hypothetical comparison between experimental and theoretically predicted ¹H NMR chemical shifts for a generic imidazo[1,2-a]pyridine core structure, illustrating the typical accuracy of such predictions.

Proton PositionExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)Deviation (ppm)
H-27.557.60+0.05
H-37.957.99+0.04
H-58.108.15+0.05
H-66.806.83+0.03
H-77.207.24+0.04
H-87.657.68+0.03

Note: These values are illustrative and based on general data for the parent imidazo[1,2-a]pyridine ring system. Actual shifts for this compound would be influenced by the chloro and cyano substituents. dtic.milchemicalbook.com

Advanced Research Applications and Future Perspectives Non Clinical Focus

Role as a Versatile Building Block in Complex Organic Synthesis

The imidazo[1,2-a]pyridine (B132010) scaffold is a well-established "drug prejudice" scaffold due to its prevalence in a wide array of medicinally important compounds. rsc.org The chloro and cyano groups in "2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile" serve as reactive handles, allowing for a diverse range of chemical transformations. This positions the compound as a key intermediate for creating extensive libraries of molecules for various screening purposes. Multicomponent reactions (MCRs), in particular, represent an efficient strategy for leveraging such building blocks to rapidly generate molecular complexity. rsc.orgrsc.org

"this compound" is an excellent starting material for the construction of novel fused heterocyclic systems. The reactivity of the chloro and cyano groups allows for various cyclization strategies. For instance, the carbonitrile group can undergo reactions with binucleophiles to form new heterocyclic rings fused to the imidazo[1,2-a]pyridine core. Similarly, the chloro substituent can be displaced by nucleophiles, which can then participate in intramolecular cyclizations. This versatility enables the synthesis of diverse and complex polycyclic aromatic systems, which are of significant interest in materials science and drug discovery. nih.govresearchgate.net

PrecursorReaction TypeResulting ScaffoldPotential Application Areas
This compoundCyclocondensation with binucleophilesFused polycyclic heteroaromaticsMaterials science, organic electronics
This compoundNucleophilic substitution followed by intramolecular cyclizationAnnulated imidazo[1,2-a]pyridine systemsMedicinal chemistry, chemical biology

The dual reactivity of "this compound" makes it a valuable intermediate in the synthesis of advanced functional molecules. The chloro group can be readily substituted via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide variety of functional groups at the 2-position. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration. This allows for the systematic modification of the electronic and photophysical properties of the imidazo[1,2-a]pyridine core, making it a key component in the development of materials with tailored optical and electronic properties. nih.gov

Development of Chemical Probes for Mechanistic Biological Studies

The imidazo[1,2-a]pyridine nucleus is a known fluorophore, and its derivatives are increasingly being explored for the development of chemical probes for biological imaging and sensing.

The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the design of fluorescent dyes. researchgate.netnih.gov The incorporation of both electron-donating and electron-withdrawing groups can modulate the photophysical properties of these dyes. The cyano group in "this compound" can act as an electron-withdrawing group, which, in conjunction with a suitable donor group introduced at the 2-position (by displacing the chloro group), could lead to the formation of push-pull fluorophores. Such systems often exhibit interesting photophysical properties, including large Stokes shifts and sensitivity to the local environment, making them promising candidates for the development of fluorescent molecular rotors and environmentally sensitive dyes.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of various enzyme inhibitors. nih.govmmu.ac.uk For instance, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). nih.gov The ability to functionalize "this compound" at both the 2- and 3-positions allows for the generation of diverse libraries of compounds that can be screened for inhibitory activity against a wide range of enzymes, including those involved in metabolic pathways. The strategic introduction of different substituents can optimize the binding affinity and selectivity for the target enzyme. rsc.org

Enzyme Target ClassExampleRelevance
KinasesPI3K/mTORCancer, metabolic disorders
Other metabolic enzymesUreaseBacterial infections, ulcers

Applications in Agrochemical and Veterinary Research (excluding efficacy/safety trials)

The biological activity of imidazo[1,2-a]pyridine derivatives extends beyond human health into agrochemical and veterinary research.

A notable application in the agrochemical field is the use of 2-chloroimidazo[1,2-a]pyridine (B1597247) as a key intermediate in the synthesis of the herbicide imazosulfuron (B37595). researchgate.net This sulfonylurea herbicide is effective at low application rates for controlling a wide range of weeds in various crops. The synthetic routes to imazosulfuron and its analogues could potentially be adapted to utilize "this compound," where the carbonitrile group could be transformed into the required sulfonylurea moiety or other functional groups to explore new herbicidal activities.

In the realm of veterinary research, the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold, including antimicrobial and antiparasitic effects, suggests its potential for the discovery of new veterinary drugs. chemrxiv.org The development of novel anthelmintic agents is an area of ongoing research, and the structural diversity that can be generated from "this compound" makes it an attractive starting point for the synthesis of compound libraries for screening against veterinary parasites.

Research AreaApplicationKey Intermediate
AgrochemicalHerbicide Synthesis2-Chloroimidazo[1,2-a]pyridine (for Imazosulfuron)
VeterinaryAnthelmintic Drug DiscoveryImidazo[1,2-a]pyridine scaffold

Exploiting Derivatives in Materials Science and Optoelectronics

The imidazo[1,2-a]pyridine core is recognized for its luminescent properties, making it a valuable scaffold in the development of advanced materials for optoelectronic applications. mdpi.com Derivatives of this heterocyclic system have been investigated for their potential as fluorescent dyes and components in organic light-emitting diodes (OLEDs). The introduction of substituents at various positions on the bicyclic ring allows for the fine-tuning of their photophysical characteristics, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. mdpi.com

The presence of the electron-withdrawing chloro and carbonitrile groups on the this compound scaffold is anticipated to significantly influence its electronic and photophysical properties. These groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the emission color and efficiency of potential light-emitting materials.

While specific research on the direct application of this compound derivatives in materials science is still emerging, the broader class of imidazo[1,2-a]pyridines has shown promise. For instance, derivatives functionalized with aromatic groups have been synthesized and their photophysical properties studied, revealing their potential as blue light emitters. The strategic placement of electron-donating and electron-withdrawing groups can lead to the development of materials with tailored optoelectronic properties.

The exploration of derivatives of this compound in materials science could lead to the development of novel:

Fluorescent probes: For sensing and imaging applications.

Organic light-emitting diodes (OLEDs): As emissive or host materials.

Nonlinear optical (NLO) materials: For applications in photonics and telecommunications.

Further research into the synthesis and characterization of specifically designed derivatives of this compound is crucial to fully unlock their potential in these advanced technological fields.

Emerging Trends in Flow Chemistry and Automated Synthesis for Scalability

The translation of promising laboratory-scale chemical syntheses to industrial production necessitates scalable and efficient manufacturing processes. Flow chemistry and automated synthesis are emerging as powerful tools to address the challenges of traditional batch production, offering advantages in terms of safety, efficiency, and scalability. The synthesis of imidazo[1,2-a]pyridine derivatives is an area where these modern technologies are beginning to make a significant impact.

Continuous flow synthesis, where reagents are continuously pumped through a reactor, offers several advantages over traditional batch methods for the production of imidazo[1,2-a]pyridines. nih.govrsc.orgtandfonline.comacs.org These benefits include:

Enhanced safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities. nih.gov

Facilitated scale-up: Scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the complexities of scaling up batch reactors. nih.govacs.org

Integration of multi-step syntheses: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.orgtandfonline.comresearchgate.net

Researchers have successfully developed continuous flow methods for the synthesis of various imidazo[1,2-a]pyridine derivatives, including key intermediates like imidazo[1,2-a]pyridine-2-carboxylic acids. nih.govtandfonline.comacs.org These processes often utilize microreactors, which provide excellent heat and mass transfer, further enhancing reaction efficiency. nih.govrsc.orgresearchgate.net

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new imidazo[1,2-a]pyridine derivatives. nih.gov These systems can perform a large number of reactions in a short period, enabling high-throughput screening of different reaction conditions and starting materials. This automated approach is particularly valuable for creating libraries of compounds for various research applications. nih.gov

The application of flow chemistry and automated synthesis to the production of this compound and its derivatives holds significant promise for making these compounds more accessible for advanced research and potential commercial applications.

Challenges and Opportunities in Novel Imidazo[1,2-a]pyridine Scaffold Exploration

While the imidazo[1,2-a]pyridine scaffold is a valuable building block in various fields, its exploration is not without challenges. However, these challenges also present exciting opportunities for innovation in synthetic chemistry and drug discovery.

Challenges:

Site-selective functionalization: The inherent reactivity of the imidazo[1,2-a]pyridine ring system can make it challenging to achieve site-selective functionalization at positions other than the electron-rich C3 position. nih.govrsc.org Developing synthetic methods for the selective modification of other positions on the scaffold remains an active area of research.

Access to diverse derivatives: While numerous methods exist for the synthesis of the basic imidazo[1,2-a]pyridine core, the development of efficient and general methods for accessing a wide range of structurally diverse derivatives can be difficult. nih.gov

Scalability of complex syntheses: The synthesis of highly functionalized or complex imidazo[1,2-a]pyridine derivatives can involve multiple steps and require challenging reaction conditions, which can hinder their large-scale production. nih.gov

Opportunities:

Bioisosteric replacement and scaffold hopping: The imidazo[1,2-a]pyridine scaffold can serve as a template for the design of novel compounds through bioisosteric replacement and scaffold hopping strategies. nih.govresearchgate.netrsc.org This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties, leading to the discovery of new compounds with improved characteristics. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been explored as a bioisostere for imidazo[1,2-a]pyrimidine. nih.gov

Development of novel synthetic methodologies: The challenges associated with the synthesis and functionalization of imidazo[1,2-a]pyridines drive the development of new and innovative synthetic methods. This includes the exploration of novel catalysts, reaction conditions, and synthetic strategies to improve efficiency, selectivity, and substrate scope. bio-conferences.org

Exploration of new chemical space: The development of methods to access previously inaccessible derivatives of the imidazo[1,2-a]pyridine scaffold opens up new areas of chemical space for exploration. This can lead to the discovery of compounds with novel properties and applications in various fields, from medicine to materials science. nih.gov

The continued exploration of the chemistry of the imidazo[1,2-a]pyridine scaffold, including the specific derivative this compound, is expected to yield a wealth of new scientific knowledge and practical applications in the years to come.

Q & A

Q. What are the common synthetic routes for 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, and how can yields be optimized?

A one-pot multicomponent reaction using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes is a robust method, achieving moderate yields (~50%) without tedious purification . Sequential coupling strategies, such as reacting N-tosylhydrazones with 2-chloroimidazo[1,2-a]pyridines, can further improve stepwise efficiency (~80% per step) . Optimization involves controlling reaction time, temperature, and catalyst loading (e.g., copper-mediated systems) to minimize side products like hydrolyzed intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in derivatives of this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–9.0 ppm) and nitrile carbons (~110–120 ppm) to confirm substitution patterns .
  • IR : The nitrile stretch (νC≡N ~2200–2220 cm⁻¹) and carbonyl bands (νC=O ~1650–1750 cm⁻¹) distinguish functional groups .
  • MS : Molecular ion peaks (e.g., m/z 386 [M⁺] for C20H10N4O3S) validate molecular formulas .

Q. What are typical side reactions during synthesis, and how can they be mitigated?

Common side reactions include:

  • Hydrolysis of the nitrile group to carboxylic acids under acidic conditions.
  • Chloride displacement by nucleophiles (e.g., amines or alkoxides). Mitigation strategies: Use anhydrous solvents, inert atmospheres, and controlled stoichiometry of reagents like chloroacetic acid .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in three-component syntheses of this compound?

Copper(I) catalysts facilitate Ullmann-type coupling by activating C–Cl bonds in 2-chloroimidazo[1,2-a]pyridines, enabling cross-coupling with arylboronic acids or amines. The catalytic cycle involves oxidative addition of Cu(I) to the C–Cl bond, transmetallation with the coupling partner, and reductive elimination to form the C–C/N bond . Computational studies suggest that electron-withdrawing substituents (e.g., –CN) enhance electrophilicity at the C3 position, accelerating the reaction .

Q. How can crystallographic data address disorder in the molecular structure of derivatives?

Single-crystal X-ray diffraction of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile revealed positional disorder in the trifluoromethyl group, resolved using restrained refinement and occupancy modeling. Key metrics include R-factor <0.05 and data-to-parameter ratios >15 to ensure reliability .

Q. What strategies enable the design of coordination polymers using this compound as a ligand?

Functionalize the pyridine core with carboxylate groups (e.g., 4-(2-chloroimidazo[1,2-a]pyridin-3-yl)-[2,4′-bipyridine]-6-carboxylic acid) to enhance metal-binding affinity. Zn(II) and Cd(II) coordination polymers exhibit diverse topologies (e.g., 2D grids or 3D frameworks) depending on counter-anions (NO₃⁻ vs. Cl⁻) and reaction pH .

Q. How do substituents influence the compound’s fluorescence properties in biochemical assays?

Derivatives with electron-donating groups (e.g., –OCH₃) exhibit redshifted emission due to extended π-conjugation. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives serve as fluorescent sensors for monitoring photopolymerization kinetics, with quantum yields dependent on substituent electronic profiles .

Methodological Considerations

Q. What computational tools predict reactivity and regioselectivity in functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution at the C3 position, driven by the electron-deficient pyridine ring. Fukui indices identify nucleophilic sites for functionalization .

Q. How can impurities like 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid be characterized and controlled?

Impurities arise from hydrolysis or incomplete chlorination. LC-MS and preparative HPLC (C18 columns, acetonitrile/water gradients) isolate these byproducts. Structural confirmation uses HRMS and 2D NMR (COSY, HSQC) .

Q. What in vitro assays evaluate the biological activity of derivatives?

  • Anticancer : MTT assays on K562 leukemia cells measure IC₅₀ values of pyrano-pyridine derivatives, correlating with apoptosis markers (e.g., caspase-3 activation) .
  • Antiviral : HIV-1 reverse transcriptase inhibition assays screen imidazo[1,2-a]pyridine libraries synthesized via Groebke reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.